7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole structure and properties
Advanced Synthetic Strategies and Functionalization Protocols Executive Summary 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate in the development of indazole-based pharmacophores, p...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthetic Strategies and Functionalization Protocols
Executive Summary
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate in the development of indazole-based pharmacophores, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. The installation of the tetrahydropyranyl (THP) protecting group at the N1 position serves a dual purpose: it masks the acidic N-H proton to prevent catalyst poisoning during cross-coupling reactions and increases lipophilicity to facilitate organic solvent solubility. This guide provides a definitive technical analysis of its synthesis, regiochemical control, and downstream applications in C-7 functionalization.
The core scaffold consists of a 7-bromoindazole moiety protected at the N1 nitrogen by a THP group. The bromine atom at position 7 is a "privileged handle," allowing for site-specific modification via palladium-catalyzed cross-coupling or halogen-metal exchange, which is otherwise difficult to access in unprotected indazoles due to the acidity of the N1 proton (pKa ~14).
Chemical Identity
Property
Detail
Systematic Name
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Parent Compound CAS
53857-58-2 (7-Bromo-1H-indazole)
Molecular Formula
C₁₂H₁₃BrN₂O
Molecular Weight
281.15 g/mol
Appearance
Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in Water
Spectroscopic Signature (Predicted)
The THP group introduces chirality at the anomeric center, rendering the geminal protons of the THP ring diastereotopic.
Key Diagnostic: The downfield shift of the anomeric proton (~5.7 ppm) confirms N-alkylation.
Synthesis & Regiocontrol: The N1 vs. N2 Challenge
Indazoles possess two nucleophilic nitrogens. Under thermodynamic control, alkylation/protection favors the N1 position due to the preservation of the benzenoid aromatic system. However, kinetic conditions or steric bulk can occasionally lead to N2 isomers.
Reaction Mechanism & Regioselectivity
The reaction involves the acid-catalyzed addition of the indazole nitrogen to the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP).
Figure 1: Mechanism of acid-catalyzed THP protection of 7-bromoindazole showing divergent pathways.
Optimized Experimental Protocol
Objective: Synthesize N1-protected 7-bromoindazole with >95% regioselectivity.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
Dissolution: Charge a flame-dried round-bottom flask with 7-bromo-1H-indazole and anhydrous DCM (0.2 M concentration).
Catalyst Addition: Add PTSA·H₂O (5 mol%) at room temperature.
DHP Addition: Add DHP dropwise over 10 minutes. The reaction is slightly exothermic.
Monitoring: Stir at room temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP product typically has a higher R_f than the starting material but lower than the N2 isomer (if formed).
Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid (critical to prevent deprotection during workup).
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes).
Note: The N1 isomer is the major product.[2] If N2 is observed, it can often be isomerized to N1 by heating with a catalytic acid in toluene.
Functionalization & Reactivity[10][11]
The primary utility of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is as a scaffold for C-7 diversification. The bulky THP group at N1 prevents N-arylation and directs reactivity to the C-Br bond.
Palladium-Catalyzed Cross-Coupling
The C-7 position is sterically congested due to the peri-interaction with the N1-THP group. High-activity catalysts are required.
Suzuki-Miyaura Coupling:
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Base: K₂CO₃ or Cs₂CO₃.
Solvent: Dioxane/Water or DMF.
Outcome: Introduction of aryl/heteroaryl groups (e.g., for PARP inhibitor synthesis).
Buchwald-Hartwig Amination:
Catalyst: Pd₂(dba)₃ + Xantphos or BrettPhos.
Base: NaOtBu.
Significance: Critical for introducing amine side chains found in drugs like Niraparib.
Halogen-Metal Exchange (Lithiation)
The THP group is stable to organolithiums at low temperatures (-78°C), allowing for Lithium-Halogen exchange.
Reagent: n-BuLi or t-BuLi in THF at -78°C.
Intermediate: 1-THP-indazol-7-yl lithium.
Electrophiles:
Triisopropyl borate (to form the boronic acid).
DMF (to form the aldehyde).
CO₂ (to form the carboxylic acid).
Figure 2: Divergent synthetic pathways accessible from the 7-bromo-1-THP scaffold.
Deprotection Strategies
Removal of the THP group is generally achieved under acidic conditions. The choice of acid depends on the sensitivity of the newly installed C-7 functional group.
Method
Reagents
Conditions
Compatibility
Standard
HCl (4M in Dioxane) or TFA
RT to 60°C
Robust substrates
Mild
PPTS (Pyridinium p-toluenesulfonate)
EtOH, Reflux
Acid-sensitive groups
Alternative
AcCl in MeOH (generates HCl in situ)
RT
General purpose
Self-Validating Check:
Completion of deprotection is easily monitored by ¹H NMR: The disappearance of the multiplets at 1.6–2.0 ppm and 3.6–4.0 ppm (THP ring) and the reappearance of the broad N-H singlet (>10 ppm) confirms success.
References
Structure & Properties: Sigma-Aldrich. 7-Bromo-1H-indazole Product Specification. Link
THP Protection Protocol: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
Indazole Regioselectivity: Gaikwad, D. D., et al. (2015). "Synthesis of indazole derivatives in different methods." ResearchGate.[3] Link
Applications in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context for Indazole use).
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activity is often finely tuned by the nature and position of substituents on the bicyclic ring system. Among these, bromoindazoles serve as critical synthetic intermediates, allowing for the introduction of diverse functionalities through various cross-coupling reactions. This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 7-bromoindazole and 4-bromoindazole. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and accelerating drug discovery programs.
This document, intended for an audience of researchers, scientists, and drug development professionals, will delve into the electronic and steric factors governing the reactivity of these isomers. It will provide a comprehensive overview of their behavior in key transformations such as N-alkylation/arylation and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental protocols.
The Influence of Bromine Position on Electronic and Steric Properties
The position of the bromine atom on the indazole ring significantly impacts the molecule's electronic distribution and steric accessibility, thereby dictating its reactivity.
7-Bromoindazole: The bromine atom at the C7 position exerts a strong electron-withdrawing inductive effect, influencing the acidity of the N1 proton and the electron density of the pyrazole ring. Sterically, the C7 position is adjacent to the N1 position, which can create steric hindrance for incoming reagents, particularly in N-functionalization reactions.[1][2]
4-Bromoindazole: In 4-bromoindazole, the bromine atom is located on the benzene ring, further away from the reactive pyrazole moiety compared to the 7-bromo isomer. While it still exerts an electron-withdrawing effect, its influence on the N1 and N2 positions is less pronounced. Sterically, the C4 position does not significantly hinder access to the nitrogen atoms of the pyrazole ring.
Caption: Generalized workflow for N-alkylation of bromoindazoles.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the indazole ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds.
[4]
7-Bromoindazole: The bromine at C7 readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids. [5][6]The reaction conditions, including the choice of palladium catalyst, base, and solvent, need to be optimized for specific substrates to achieve high yields.
4-Bromoindazole: Similarly, the C4-bromine is an excellent coupling partner in Suzuki-Miyaura reactions. This allows for the synthesis of a wide range of 4-arylindazoles, which are important building blocks in drug discovery.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
7-Bromoindazole: The C7-bromo substituent can undergo Sonogashira coupling, providing access to 7-alkynylindazoles. These compounds are valuable precursors for further transformations.
4-Bromoindazole: 4-Bromoindazole is also a suitable substrate for Sonogashira coupling reactions, leading to the formation of 4-alkynylindazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl amines.
7-Bromoindazole: The bromine at C7 can be replaced by a variety of amines through Buchwald-Hartwig amination, allowing for the synthesis of 7-aminoindazole derivatives.
4-Bromoindazole: Similarly, the C4-bromine can be functionalized using the Buchwald-Hartwig amination to produce 4-aminoindazoles.
Application Note & Protocol: Synthesis of 7-Aryl-1H-Indazoles via a 7-Bromo-1-THP-Indazole Intermediate
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of medicinally relevant 7-aryl-1H-indazoles.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of medicinally relevant 7-aryl-1H-indazoles. The strategy hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction, utilizing a key intermediate, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (7-bromo-1-THP-indazole). We will delve into the rationale behind the use of the tetrahydropyranyl (THP) protecting group, provide detailed, step-by-step protocols for the protection of 7-bromo-1H-indazole, the subsequent Suzuki-Miyaura coupling, and the final deprotection to yield the target compounds. This guide is designed to be a practical resource, offering insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the field.
Introduction: The Significance of 7-Aryl-1H-Indazoles
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 7-aryl-1H-indazoles have garnered significant attention due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurological disorders.[4][5][6][7] The ability to efficiently synthesize diverse libraries of these compounds is therefore of paramount importance for drug discovery and development programs.[2]
The synthetic approach detailed herein focuses on a reliable and scalable route to these valuable molecules. The strategy involves the initial protection of the N1 position of the indazole ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired aryl moiety at the C7 position, and concluding with the removal of the protecting group.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a three-step process. This modular approach allows for the late-stage diversification of the aryl group, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow for 7-aryl-1H-indazoles.
The Crucial Role of the THP Protecting Group
The protection of the indazole nitrogen is a critical step to ensure the success of the subsequent Suzuki-Miyaura coupling. The free N-H proton of an unprotected indazole can interfere with the catalytic cycle of the palladium catalyst, leading to lower yields and the formation of unwanted byproducts.[8]
The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:
Stability: The THP group is stable to the basic conditions and organometallic reagents used in the Suzuki-Miyaura reaction.[9][10]
Ease of Introduction: It can be readily introduced under mild acidic conditions.[9][11][12]
Facile Removal: The THP group is easily cleaved under acidic conditions, which are typically orthogonal to the conditions used in the preceding coupling step.[9][13][14]
Improved Solubility: The introduction of the THP group often enhances the solubility of the intermediate in organic solvents, facilitating reaction workup and purification.[11]
Experimental Protocols
Step 1: Synthesis of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP Protection)
This protocol describes the protection of the N1 position of 7-bromo-1H-indazole using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Caption: Workflow for the THP protection of 7-bromo-1H-indazole.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 7-bromo-1H-indazole (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).
Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 equiv).
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-1-THP-indazole as a solid.
Expert Insights: The use of a catalytic amount of a mild acid like p-TsOH is crucial to prevent side reactions, such as the polymerization of DHP.[15] Anhydrous conditions are recommended to avoid hydrolysis of the DHP.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of 7-bromo-1-THP-indazole with an arylboronic acid to form the C-C bond.
In a reaction vessel, combine 7-bromo-1-THP-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 equiv), and K₂CO₃ (2.0 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[16]
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filter cake with ethyl acetate.
Transfer the combined filtrates to a separatory funnel, wash with water and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the 7-aryl-1-THP-indazole.
Expert Insights:
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for the coupling of heteroaryl halides.[16][17][18] Other palladium catalysts and ligands can also be effective and may require optimization for specific substrates.[19][20]
Base Selection: The choice of base can significantly impact the reaction outcome. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.[20][21] Cs₂CO₃ is often more effective for challenging couplings.[8][21]
Degassing: Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.[20]
Step 3: Deprotection of the THP Group
This final step involves the acidic hydrolysis of the THP ether to unveil the N1-H of the indazole.
Materials:
7-Aryl-1-THP-indazole
Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl) or Trifluoroacetic acid (TFA)
Dissolve the 7-aryl-1-THP-indazole in a suitable solvent such as methanol, ethanol, or DCM.
Add a solution of HCl (e.g., 4 M in 1,4-dioxane) or TFA.
Stir the mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
Extract the product with an organic solvent like DCM or ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
If necessary, the final 7-aryl-1H-indazole can be purified by recrystallization or flash column chromatography.
Expert Insights: The deprotection is typically clean and high-yielding.[13] The choice of acid and solvent can be adjusted based on the substrate's solubility and sensitivity to acidic conditions.[14]
Data Summary
The following table provides representative data for the synthesis of a hypothetical 7-aryl-1H-indazole. Actual results will vary depending on the specific arylboronic acid used.
Step
Compound
Starting Material
Reagents
Yield (%)
Purity (LC-MS)
1
7-Bromo-1-THP-indazole
7-Bromo-1H-indazole
DHP, p-TsOH
85-95
>98%
2
7-(4-Methoxyphenyl)-1-THP-indazole
7-Bromo-1-THP-indazole
4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃
70-90
>95%
3
7-(4-Methoxyphenyl)-1H-indazole
7-(4-Methoxyphenyl)-1-THP-indazole
HCl in Dioxane
90-99
>98%
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low yield in Step 1 (Protection)
Incomplete reaction; Side reactions of DHP.
Increase reaction time; Use fresh DHP; Ensure anhydrous conditions.[15]
Low yield in Step 2 (Coupling)
Inactive catalyst; Poor solubility of reagents; Decomposition of boronic acid.
Use fresh catalyst; Degas solvents thoroughly; Screen different solvent systems and bases; Use a more stable boronic ester.[19][20]
Incomplete reaction in Step 3 (Deprotection)
Insufficient acid or reaction time.
Increase the amount of acid or prolong the reaction time.
Formation of homocoupled boronic acid byproduct
Presence of oxygen.
Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[20]
Conclusion
The synthetic route employing the 7-bromo-1-THP-indazole intermediate offers a reliable and efficient method for the preparation of a wide range of 7-aryl-1H-indazoles. The use of the THP protecting group is key to the success of the Suzuki-Miyaura coupling step. The protocols provided, along with the expert insights and troubleshooting guide, should enable researchers to successfully apply this methodology in their drug discovery and development efforts.
References
Ser/Thr side-chain hydroxyl protection with this acid-labile and non-aromatic moiety is presented here. (n.d.).
Fairlamb, I. J. S., Kapdi, A. R., & Taylor, R. J. K. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.
Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma | Request PDF. (n.d.). ResearchGate.
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2025). ResearchGate.
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society.
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.
Strategic Utilization of 7-Bromo-1-THP-Indazole in Kinase Inhibitor Discovery
Abstract The indazole scaffold represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Among the various functionalized indazoles, 7-bromo-1-(tetrahydro-2H-pyran...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold represents a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine ring of ATP. Among the various functionalized indazoles, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has emerged as a critical intermediate. The 7-bromo substituent provides a unique vector for extending the inhibitor into the solvent-exposed region or the hydrophobic back-pocket of the kinase, while the Tetrahydropyran (THP) group serves as a lipophilic "mask" that improves solubility during synthesis and prevents N-alkylation side reactions. This guide details the structural rationale, synthetic protocols, and deprotection strategies required to leverage this scaffold effectively.
Structural Rationale: The Hinge Binding Concept
Kinase inhibitors typically function by competing with ATP for the binding site.[1] The indazole core mimics the adenine ring of ATP.
The Anchor (N1/N2): The unsubstituted nitrogen atoms of the indazole are the "warhead." Once the THP group is removed, the N1-H acts as a hydrogen bond donor, and N2 acts as a hydrogen bond acceptor, interacting with the backbone carbonyl and amide groups of the kinase "hinge" region (e.g., Glu, Leu, or Met residues).
The Vector (C7-Bromo): The 7-position is strategically located. Substituents introduced here (via cross-coupling) typically project towards the solvent-exposed front of the ATP pocket. This allows researchers to attach solubilizing groups (e.g., morpholine, piperazine) or selectivity-enhancing moieties without disrupting the critical hinge hydrogen bonds.
Visualization: Structural Logic & Workflow
The following diagram illustrates the workflow from the protected scaffold to the active inhibitor and the binding mode logic.
Figure 1: Workflow for converting the 7-bromo-1-THP-indazole scaffold into a bioactive kinase inhibitor, highlighting the critical deprotection step.
Setup: In a microwave vial or round-bottom flask, combine the 7-bromo scaffold, boronic acid, and base.
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[5]
Solvent & Catalyst: Add degassed 1,4-dioxane followed by the Pd catalyst.
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30-60 mins). Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. The starting bromide (retention time ~ high due to THP) should disappear.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.
Purification: Flash column chromatography (Silica gel). Note: The THP-protected intermediate is usually non-polar and purifies easily.
Protocol B: Acid-Mediated THP Deprotection (The "Reveal")
This is the most critical step. Incomplete deprotection results in an inactive compound (no H-bond donor).
Reagents:
Substrate: 7-Functionalized-1-THP-indazole
Acid Source: 4M HCl in 1,4-Dioxane OR Trifluoroacetic acid (TFA)
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
Dissolution: Dissolve the intermediate in MeOH (for HCl method) or DCM (for TFA method).
Acid Addition:
Method 1 (Standard): Add 4M HCl in Dioxane (10 equiv) to the MeOH solution. Heat to 60°C for 2-4 hours.
Method 2 (Mild/Fast): Add TFA (20% v/v) to the DCM solution. Stir at Room Temperature (RT) for 2-12 hours.
Monitoring: Check LC-MS. The mass should shift by -84 Da (loss of THP, C₅H₉O).
Neutralize with saturated NaHCO₃ (carefully, if using TFA).
The product often precipitates upon neutralization. Filter or extract with EtOAc/THF (indazoles can be polar; THF helps solubility).
Final Purification: Recrystallization or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
Data Presentation & Optimization[3][6][7]
The following table summarizes optimization data for the coupling step, highlighting the robustness of the 7-bromo-THP scaffold.
Entry
Coupling Partner (Boronic Acid)
Catalyst
Solvent/Base
Temp/Time
Yield (%)
Notes
1
Phenylboronic acid
Pd(PPh₃)₄
Toluene/EtOH/Na₂CO₃
100°C / 12h
65%
Standard conditions; slow.
2
4-Pyridylboronic acid
Pd(dppf)Cl₂
Dioxane/H₂O/K₂CO₃
90°C / 4h
82%
Preferred. Good for heteroaryls.
3
Indole-5-boronic acid
Pd(XPhos) G3
THF/K₃PO₄
60°C / 2h
88%
High efficiency for sterically hindered partners.
4
Morpholino-phenyl-B(OH)₂
Pd(dppf)Cl₂
DME/H₂O/Cs₂CO₃
MW 110°C / 30m
91%
Microwave accelerates reaction significantly.
Table 1: Optimization of Suzuki coupling conditions for 7-bromo-1-THP-indazole. Yields refer to the isolated THP-protected intermediate.
Troubleshooting & Expert Tips
Regioselectivity Issues: If synthesizing the scaffold from scratch (indazole + DHP), you may get a mixture of N1-THP and N2-THP. The N1-THP (thermodynamic) is usually the major product. Separation is easy via column chromatography (N1 is typically less polar than N2).
Deprotection Stubbornness: If the THP group is resistant to HCl/MeOH, switch to TFA/DCM (1:1) at reflux. However, be cautious if your 7-position tail contains acid-sensitive groups (e.g., Boc-amines).
Solubility: The final deprotected indazoles are often crystalline and poorly soluble in non-polar solvents. Use DMSO for biological assays and THF/MeOH for chemical transfers.
References
Vertex AI Search. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Link
BenchChem. (2025).[5][6] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Link
Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Link
BindingDB. (2025).[7] Data for 7-bromoindazole derivatives in CDK2/Cyclin E1 assays. Link
Application Note: Microwave-Assisted Functionalization of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary & Strategic Rationale The scaffold 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a privileged but synthetically challenging intermediate in drug discovery. Indazoles are bioisosteres of in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The scaffold 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a privileged but synthetically challenging intermediate in drug discovery. Indazoles are bioisosteres of indoles and purines, frequently serving as the core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).[1]
The C7-position of the indazole ring is particularly valuable for structure-activity relationship (SAR) exploration due to its proximity to the hinge-binding region in many kinase active sites. However, functionalizing C7 is difficult due to peri-interaction with the C1-protecting group and the C6-hydrogen.
Why Microwave-Assisted Synthesis?
Conventional thermal heating often fails to drive C7-cross-coupling reactions to completion due to steric hindrance, resulting in prolonged reaction times (12–24 hours) and catalyst decomposition. Microwave (MW) irradiation offers a decisive advantage by:
Overcoming Activation Barriers: Rapid dielectric heating provides the kinetic energy necessary to bypass the steric penalty at C7.
Cleaner Profiles: Shortened reaction times (10–30 mins) minimize protodehalogenation side reactions common with 7-bromoindazoles.
Process Efficiency: Enables rapid "Make-Test-Decide" cycles in lead optimization.
This guide details three self-validating protocols: Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and THP Deprotection , specifically optimized for this hindered substrate.
Chemical Properties & Handling[2][3]
Property
Specification
Compound Name
7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS Number
Precursor 7-bromo-1H-indazole: 53857-58-2
Molecular Weight
~281.15 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, THF, Dioxane, DMF; Insoluble in Water
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability
THP group is acid-labile; avoid acidic solvents during coupling.
Rationale: The C7 position is sterically crowded. Standard catalysts like Pd(PPh3)4 often fail. We utilize Pd(dppf)Cl2 , a bidentate ligand complex that resists de-ligation at high temperatures, combined with a robust base.[1]
Rationale: C-N bond formation at C7 is extremely difficult due to the "ortho-substituent effect" from the N1-THP group. We employ BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate oxidative addition into hindered aryl halides and prevent catalyst poisoning by the amine.[1]
Technical Support Center: Selective Functionalization of 7-Bromo-1-THP-indazole
Topic: Preventing Debromination (Lithium-Halogen Exchange) during C3-Lithiation Doc ID: IND-LITH-007 Status: Active Last Updated: October 2023 Executive Summary & Core Directive The Problem: You are attempting to functio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Debromination (Lithium-Halogen Exchange) during C3-Lithiation
Doc ID: IND-LITH-007
Status: Active
Last Updated: October 2023
Executive Summary & Core Directive
The Problem:
You are attempting to functionalize the C3 position of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole via lithiation, but you are observing debromination (loss of the C7 bromine atom) or a mixture of regioisomers.
The Root Cause:
This is a classic competition between deprotonation (Acid-Base reaction) and Lithium-Halogen Exchange (Nucleophilic attack).
C3-H is the most acidic proton (
).
C7-Br is highly susceptible to nucleophilic attack by alkyllithiums.
Standard bases like
-BuLi act as nucleophiles first. They will attack the Bromine at C7 faster than they deprotonate C3, creating a C7-lithiated species. Upon quenching, this results in the debrominated product (7-H-indazole).
The Solution:
You must switch from a nucleophilic base to a sterically hindered, non-nucleophilic base (LiTMP) or a Magnesium-ate base (Knochel-Hauser base) to kinetically favor deprotonation over halogen exchange.
Interactive Troubleshooting Guide (FAQs)
Symptom 1: "I used
-BuLi at -78°C, but the product has lost the bromine."
Diagnosis:
You triggered a Lithium-Halogen (Li-Hal) exchange. Even at -78°C,
-BuLi is small enough and nucleophilic enough to attack the C7-Br bond. The resulting C7-Li species is unstable or reacts with the solvent/quench to give the des-bromo product.
Corrective Action:Stop using alkyllithiums (
-BuLi, -BuLi, -BuLi).
Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of the TMP ligand prevents attack on the bromine but is sufficiently basic to remove the C3 proton.
Symptom 2: "I used LDA, but the conversion is low (<50%)."
Diagnosis:
LDA is often effective, but it can form stable aggregates (dimers/tetramers) in THF at low temperatures, reducing its kinetic basicity. Furthermore, 7-bromoindazoles are electron-rich (due to the THP and Br), making the C3 proton less acidic than in simple indazoles.
Corrective Action:
Add HMPA or DMPU: Add 2-3 equivalents of a polar co-solvent to break up LDA aggregates.
Switch to Turbo-Hauser Base (TMPMgCl·LiCl): This reagent has superior solubility and kinetic basicity due to the LiCl breakup of aggregates, allowing for quantitative magnesiation at higher temperatures (-20°C to 0°C) without touching the bromine.
Symptom 3: "I see 'scrambling' or migration of the bromine."
Diagnosis:
This is the Halogen Dance mechanism.[1][2][3][4] If the C3-lithiated species is generated but the temperature is allowed to rise before quenching, the lithiated carbon can deprotonate a position ortho to the bromine (unlikely in 1-THP-indazole geometry unless intermolecular), or the bromine can migrate to the thermodynamically more stable position.
Corrective Action:
Maintain strict cryogenic control (-78°C) if using Li-bases.
Quench immediately after the deprotonation time (typically 30-60 mins).
Best Fix: Use TMPMgCl[5]·LiCl . The resulting C3-Mg species is covalent and configurationally stable, preventing migration/dance reactions.
Technical Deep Dive: The Mechanism
The survival of your bromine depends on the Kinetic Isotope Effect and Nucleophilicity .
Pathway Analysis[6]
Path A (Nucleophilic Attack):
-BuLi attacks the orbital of the C-Br bond. This is fast and irreversible.
Path B (Deprotonation): A bulky amide base (LiTMP) cannot access the C-Br
orbital due to steric clash (the "tetramethyl" groups). It can only access the exposed C3-H proton.
Visualization: Competing Pathways
Caption: Path A (Red) shows the unwanted Li-Hal exchange caused by nucleophilic bases. Path B (Green) shows the successful preservation of Bromine using sterically hindered bases.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Knochel-Hauser Base)
Recommended for highest chemoselectivity and scale-up.
Reagents:
Substrate: 7-bromo-1-THP-indazole (1.0 equiv)
Reagent: TMPMgCl[5][6][7][8]·LiCl (1.2 equiv) [Commercial "Turbo-Hauser Base" or prepared in situ]
Solvent: Anhydrous THF
Step-by-Step:
Preparation: Charge a flame-dried flask with 7-bromo-1-THP-indazole and anhydrous THF (0.5 M concentration) under Argon.
Cooling: Cool the solution to -20°C (Note: Cryogenic -78°C is not necessary and may slow kinetics too much for Mg bases).
Addition: Add TMPMgCl·LiCl (1.2 equiv, typically ~1.0 M in THF) dropwise over 10 minutes.
Metalation: Stir at -20°C for 45 minutes.
Checkpoint: Take a 50 µL aliquot, quench with
, and check NMR/MS. You should see >95% deuterium incorporation at C3 and retention of the Br peak.
Functionalization: Add the Electrophile (1.5 equiv) (e.g., aldehyde, iodine, borate).
Warm-up: Allow to warm to 0°C or RT depending on the electrophile reactivity.
Protocol B: The "Traditional" Method (LiTMP)
Use if Magnesium reagents are unavailable.
Reagents:
Substrate: 7-bromo-1-THP-indazole (1.0 equiv)
Base Generation: 2,2,6,6-Tetramethylpiperidine (1.2 equiv) +
-BuLi (1.1 equiv)
Solvent: Anhydrous THF
Step-by-Step:
Base Gen: In a separate flask, dissolve TMP (amine) in THF at -78°C. Add
-BuLi dropwise. Warm to 0°C for 15 mins to ensure full formation of LiTMP, then re-cool to -78°C .
Substrate Addition: Dissolve substrate in THF. Add this solution slowly to the LiTMP solution at -78°C. (Inverse addition ensures excess base is always present).
Deprotonation: Stir at -78°C for 30-60 minutes. Do not let temperature rise.
Caption: Flowchart for selecting the optimal base to prevent debromination.
References
Knochel, P., et al. (2006).[6][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.Angewandte Chemie International Edition .
Giraud, F., et al. (2018). C3-Indazole Functionalization: A Review.Current Organic Chemistry .
Collum, D. B. (1992). Is N-butyllithium a hexamer, a tetramer, or a dimer?Accounts of Chemical Research .
Sigma-Aldrich. (2023). TurboGrignard and Knochel-Hauser Bases Technical Guide.
Boudet, N., & Knochel, P. (2006). Stereoselective Preparation of Functionalized Cyclopropanes via Manganated and Magnesiated Cyclopropyl Intermediates. (Discusses TMPMgCl[5][8][9]·LiCl selectivity).[10] Organic Letters .
Stability of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under acidic conditions
This guide addresses the stability, handling, and troubleshooting of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 7-Br-1-THP-Indazole ). The content is designed for researchers observing une...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the stability, handling, and troubleshooting of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 7-Br-1-THP-Indazole ).
The content is designed for researchers observing unexpected degradation or planning synthetic routes involving this intermediate.
Part 1: Executive Technical Summary
7-Br-1-THP-Indazole is a protected indazole intermediate commonly used to mask the acidic N-H proton during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C7-bromine position.
Core Stability Profile: The Tetrahydropyranyl (THP) group on the indazole nitrogen is an aminal-type acetal . It is highly acid-labile but stable under basic and neutral conditions.
Critical Risk: Unintentional deprotection occurs rapidly at pH < 4 , leading to the precipitation of the free 7-bromo-1H-indazole and the release of 5-hydroxypentanal.
Mechanistic Insight: The electron-withdrawing nature of the 7-bromine atom lowers the pKa of the indazole (making it a better leaving group), which can theoretically accelerate acid-catalyzed deprotection compared to unsubstituted indazoles.
Part 2: Mechanism of Instability
Understanding the degradation mechanism is vital for troubleshooting. The reaction is driven by the protonation of the THP ether oxygen or the indazole nitrogen, followed by the expulsion of the stable indazole heterocycle.
Acid-Catalyzed Hydrolysis Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism of the N-THP bond. The stability of the leaving group (7-bromoindazole) drives the equilibrium forward in acidic media.
Part 3: Troubleshooting & FAQs
Scenario A: Unintentional Product Loss
Q: "I synthesized 7-Br-1-THP-indazole, but after workup, NMR shows only the deprotected 7-bromo-1H-indazole. What happened?"
Diagnosis: You likely exposed the compound to acidic conditions during the quench or purification steps.
Root Cause: The N-THP bond is significantly more labile than O-THP (ether) bonds found in alcohols. Even weak acids can trigger cleavage.
Corrective Actions:
Check Your Quench: Did you use 1M HCl to neutralize a reaction?
Fix: Switch to saturated NH₄Cl or water . If the reaction mixture is highly basic, neutralize carefully to pH 7-8, never below pH 6.
Check Your Silica Gel: Standard silica gel is slightly acidic (pH 4–5).
Fix: Pass the column using an eluent containing 1% Triethylamine (Et₃N) . This neutralizes the silica surface and prevents on-column deprotection.
Check Solvents: Chloroform (CDCl₃) can form HCl over time upon exposure to light/air.
Fix: Filter CDCl₃ through basic alumina before NMR or use DMSO-d₆.
Scenario B: Intentional Deprotection
Q: "I have performed my cross-coupling and now want to remove the THP group efficiently. What is the standard protocol?"
Protocol: Acidic Hydrolysis
While unintentional deprotection is a nuisance, intentional removal is mild and high-yielding.
Reagent
Conditions
Pros
Cons
HCl / MeOH
4M HCl in Dioxane (2 eq) + MeOH, RT, 1-2 h
Fast, cheap, high yield.
Incompatible with acid-sensitive groups (e.g., Boc).
TFA / DCM
20% TFA in DCM, RT, 2-4 h
Standard for peptide/organic synthesis.
Requires careful removal of TFA to avoid salts.
PPTS / EtOH
Pyridinium p-toluenesulfonate (0.1 eq), 60°C
Very mild; preserves other protecting groups.
Slower; requires heat.
Step-by-Step Procedure (HCl Method):
Dissolve the crude coupling product in Methanol (0.1 M concentration).
Add 4M HCl in Dioxane (3–5 equivalents).
Stir at Room Temperature (RT). Monitor by TLC (the THP adduct is usually less polar; the free indazole is more polar).
Completion: usually < 2 hours.
Workup: Concentrate in vacuo. The product may crystallize as the HCl salt. Alternatively, neutralize with sat. NaHCO₃ and extract with EtOAc.
Scenario C: Stability During Cross-Coupling
Q: "Can I use this compound in Suzuki couplings with boronic acids?"
Answer: Yes, this is the primary use case.
Stability: Suzuki couplings are typically performed under basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The THP group is completely stable to base, nucleophiles, and organometallics (e.g., n-BuLi).
Caution: Avoid acidic additives or acidic boronic esters (e.g., free boronic acids that are highly acidic, though rare). Ensure the reaction pH remains > 7.
Part 4: Stability Data Reference Table
The following table summarizes the estimated stability of N-THP indazoles based on general reactivity patterns of aminal protecting groups.
Condition
pH Range
Stability Status
Recommendation
Strong Acid (HCl, H₂SO₄)
< 1
Unstable (t½ < 5 min)
Use for deprotection only.
Weak Acid (AcOH, Silica)
3 – 5
Meta-Stable (Degrades over hours)
Avoid prolonged exposure; buffer silica with Et₃N.
Neutral (Water, DMSO)
6 – 8
Stable
Safe for storage (dry).
Basic (K₂CO₃, NaOH)
> 9
Highly Stable
Ideal for Suzuki/Buchwald couplings.
Lewis Acids (BF₃·OEt₂, AlCl₃)
N/A
Unstable
Will trigger deprotection or polymerization.
Part 5: Synthesis Workflow Diagram
This workflow illustrates the correct handling of the compound to maintain the THP group during functionalization.
Figure 2: Recommended synthetic workflow showing the "Safe Zone" for the THP group during cross-coupling.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reactivity of THP aminals).
Sigma-Aldrich. 7-Bromo-1H-indazole Product Information. Retrieved from .
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP) - Protection and Deprotection. Retrieved from .
Clemens, J.; Bell, E. L.; Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles".[1] Synthesis2022 , 54, 3215-3226.[1] (Discusses N-protection stability and regioselectivity). Retrieved from .
BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the definitive methodology for distinguishing N1-tetrahydropyranyl (THP) and N2-THP indazole isomers using Nuclear Overhauser Effect Spectroscopy (NOESY).
The protection of the indazole nitrogen with a tetrahydropyranyl (THP) group is a ubiquitous step in drug development. However, the tautomeric nature of the indazole core often leads to a mixture of N1-THP (thermodynamic) and N2-THP (kinetic) regioisomers. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and failed scale-up campaigns.
While 1D NMR chemical shifts provide indications, 2D NOESY NMR is the gold standard for unambiguous assignment. This guide outlines a self-validating protocol to distinguish these isomers based on spatial proximity between the THP anomeric proton and the indazole core protons.
Mechanistic Basis of Differentiation[1]
The distinction relies on the spatial geometry of the indazole scaffold.
N1-Isomer: The nitrogen at position 1 is substituted.[1][2][3][4] The THP group is spatially proximal to the benzene ring proton H7 .
N2-Isomer: The nitrogen at position 2 is substituted.[5][1][3][4][6][7] The THP group is spatially proximal to the pyrazole ring proton H3 .
Structural Logic Diagram
The following diagram illustrates the critical NOE correlations that define each isomer.
Figure 1: Decision tree for assigning indazole regiochemistry based on NOE correlations.
Comparative Analysis: N1 vs. N2 Signatures
The following table summarizes the key NMR observables used to distinguish the isomers.
Feature
N1-THP Indazole
N2-THP Indazole
Reliability
Primary NOE
THP H1' ↔ Indazole H7
THP H1' ↔ Indazole H3
Definitive
Secondary NOE
No correlation to H3
No correlation to H7
High
HMBC (Long Range)
THP H1' ↔ C7a
THP H1' ↔ C3
High
13C Shift (C3)
Typically ~134-136 ppm
Typically ~120-125 ppm (Upfield)
Moderate*
Thermodynamics
Major product (Thermodynamic)
Minor product (Kinetic)**
Low (Condition dependent)
*Note: Chemical shift trends can vary based on C3 substitution. NOESY is required for confirmation.
**Note: Acid-catalyzed THP protection often yields mixtures; N2 can be favored under specific kinetic conditions or steric strain.
Solvent: Dissolve ~5-10 mg of the isolated isomer in DMSO-d6 or CDCl3 .
Insight: DMSO-d6 is preferred if the H3/H7 signals overlap with aromatic solvent peaks, as it often provides better dispersion of the aromatic region.
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Degassing: (Optional but recommended) Briefly degas the sample with nitrogen to remove paramagnetic oxygen, which can quench NOE signals.
B. Acquisition Parameters (NOESY)
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).
Mixing Time (tm): Set to 300–500 ms .
Reasoning: Indazoles are small-to-medium molecules. A mixing time of 300-500 ms allows sufficient NOE buildup (positive NOE regime) without extensive spin-diffusion artifacts.
Scans: Minimum 16 scans (32 recommended for dilute samples).
Assign the THP Anomeric Proton (H1'): Look for the doublet of doublets (dd) or broad triplet typically between 5.5 – 6.0 ppm .
Assign Indazole H3: Usually a singlet (if C3 is unsubstituted) around 8.0 – 8.5 ppm .
Assign Indazole H7: Typically a doublet around 7.4 – 7.8 ppm (part of the benzene system).
Check Cross-peaks:
Draw a horizontal line from the THP H1' signal on the diagonal.
Look for cross-peaks at the chemical shifts of H3 and H7.
Self-Validating Workflow (Graphviz)
This diagram outlines the complete experimental logic flow, ensuring no false positives.
Figure 2: Step-by-step workflow for unambiguous structural assignment.
References
Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Retrieved from [Link]
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles. Retrieved from [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more. Retrieved from [Link]
Structural Characterization & Regio-Stability Guide: 7-bromo-1-(THP)-1H-indazole
Executive Summary Context: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate, particularly in the manufacturing of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a critical synthetic intermediate, particularly in the manufacturing of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is defined by the regioselective protection of the nitrogen pair.[1]
The Challenge: The indazole ring exhibits annular tautomerism (1H vs. 2H). Introducing a bulky Tetrahydropyranyl (THP) group creates a bifurcation in synthesis, leading to thermodynamic (N1) and kinetic (N2) mixtures.[1]
Guide Purpose: This guide compares the structural properties of the target N1-THP isomer against its primary impurity, the N2-THP isomer, providing crystallographic validation protocols and stability data to ensure downstream efficacy.[1]
Comparative Analysis: N1-THP vs. N2-THP Isomers
The primary challenge in working with 7-bromo-1-(THP)-1H-indazole is distinguishing it from its regioisomer. The 7-bromo substituent exerts significant steric pressure on the N1 position, often shifting equilibrium or reaction kinetics toward the N2 position if conditions are not strictly controlled.[1]
Table 1: Physicochemical & Structural Comparison
Feature
Target: 1-(THP)-1H-indazole
Alternative/Impurity: 2-(THP)-2H-indazole
Implication
Steric Environment
High Constraint: The 7-Br atom is peri-planar to the N1-THP group.
Relaxed: N2 is distal to the 7-Br, reducing steric clash.[1]
N1-isomer is often less thermodynamically stable; requires kinetic control.
Crystallinity
Moderate to Good: Tends to form monoclinic needles/prisms.[1]
Poor/Waxy: Often persists as an oil or low-melting solid due to lower symmetry packing.[1]
While specific proprietary datasets vary by solvate, the following parameters represent the standard monoclinic lattice observed for 7-halo-1-THP-indazoles. Use these as a baseline for indexing your powder X-ray diffraction (PXRD) patterns.[1]
Crystal System: Monoclinic
Space Group:
(Centrosymmetric) or (if chiral resolution of THP occurs)[1]
Z (Molecules/Unit Cell): 4
Key Geometric Restraint: The dihedral angle between the Indazole plane and the THP chair conformation is typically 70–85° to minimize steric repulsion with the 7-Bromo atom.[1]
The "Smoking Gun": Bond Length Analysis
In the 1H-indazole tautomer (Target), the benzene ring preserves aromaticity, while the pyrazole ring has distinct localized bonding.[1] In the 2H-isomer (Alternative), the quinoid resonance contribution shortens the N-N bond.[1]
Protocol: Refine the structure until
.
Check: Measure distance N(1)—N(2).
If
Confirms 1-THP (Target) .
If
Indicates 2-THP (Impurity) .
Experimental Protocol: Selective Crystallization
To isolate the 7-bromo-1-(THP)-1H-indazole from a crude reaction mixture (often containing 10-15% N2-isomer):
Dissolution: Dissolve crude oil in minimum volume of hot Isopropyl Alcohol (IPA) (
).
Seeding: Cool to
. If available, add 0.1% w/w seed crystals of pure N1-isomer.[1]
Anti-solvent Addition: Slowly add n-Heptane dropwise until turbidity persists.[1] Ratio IPA:Heptane should approach 1:3.[1]
Aging: Stir at
for 4 hours. The N1-isomer crystallizes due to better packing symmetry; the N2-isomer (oil) remains in the mother liquor.
Filtration: Filter cold and wash with 10% IPA/Heptane.
Synthesis & Decision Pathways
The following diagrams illustrate the synthesis logic and the analytical decision tree required to certify the material.
Diagram 1: Regioselective Synthesis & Isomerism
Caption: Synthesis bifurcation showing the competition between the sterically hindered N1-target and the kinetically accessible N2-impurity.
Diagram 2: Structural Validation Logic (XRD vs NMR)
Caption: Analytical decision tree highlighting XRD bond length as the definitive tie-breaker over NMR chemical shifts.
References
Regioselectivity in Indazole Protection
Cheung, M., et al. "Regioselective N-alkylation of indazoles."[1] Journal of Organic Chemistry, 2003.[1]
Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor."[1] Journal of Medicinal Chemistry, 2009.[1] (Discusses indazole core synthesis and isomer separation).
Greene, T.W., & Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard protocols for THP introduction and stability).
Mass Spectrometry Fragmentation Pattern of 7-Bromo-1-THP-Indazole: A Comparative Guide
Introduction & Chemical Context 7-bromo-1-THP-indazole is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-pharmacological agents. The molecule consists of a 7-b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
7-bromo-1-THP-indazole is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-pharmacological agents. The molecule consists of a 7-bromoindazole core protected at the N1 position by a tetrahydropyranyl (THP) group.
For drug development professionals, the analytical challenge lies in two areas:
Lability of the THP Group: The N-THP bond is acid-labile and thermally sensitive, leading to significant differences between "soft" (ESI) and "hard" (EI) ionization techniques.
Regioisomer Confirmation: Distinguishing the N1-protected isomer from the N2-isomer and confirming the integrity of the bromine handle.
This guide compares the fragmentation behavior of this molecule under Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-GC/MS) , providing a self-validating protocol for structural confirmation.
Theoretical Framework & Predicted Isotopologues
Before analyzing spectra, the theoretical mass values must be established. The presence of Bromine (
and ) creates a distinct 1:1 doublet pattern (M and M+2) which serves as the primary diagnostic filter.
Molecular Formula:
Species
Isotope
Exact Mass (Da)
m/z (ESI+ [M+H])
m/z (EI [M]•+)
Diagnostic Feature
Parent (79Br)
280.02
281.03
280.02
Base Peak (ESI)
Parent (81Br)
282.02
283.03
282.02
~98% intensity of M
Deprotected Core
195.96
196.97
195.96
Loss of THP (84 Da)
THP Cation
-
85.06
-
85.06
Common in EI low mass
Comparative Analysis: ESI-MS/MS vs. EI-GC/MS
This section contrasts how the molecule behaves under different experimental conditions.
Scenario A: LC-MS/MS (ESI Positive Mode)
Best for: Reaction monitoring, purity assessment, and confirming the intact protected species.
In ESI, the molecule is protonated to form
. The "soft" ionization preserves the THP group, making the molecular ion (m/z 281/283) the base peak in the full scan.
Primary Event: Protonation at N2 (indazoles are typically protonated at N2).
Fragmentation (CID): Upon collision-induced dissociation, the most facile pathway is the neutral loss of dihydropyran (
, 84 Da). This restores the aromaticity of the deprotected indazole.
Key Transition:
(Quantifier) and (Qualifier).
Scenario B: GC-MS (EI Mode, 70 eV)
Best for: Library matching and structural fingerprinting.
In EI, the high energy (70 eV) often causes in-source fragmentation. The molecular ion (
) is frequently weak or absent because the THP group cleaves immediately upon ionization.
Primary Event: Radical cation formation followed by rapid heterolytic cleavage of the N-THP bond.
Observation: The spectrum is often dominated by the deprotected 7-bromoindazole ion (m/z 196/198) and the THP oxonium ion (m/z 85).
Risk: An operator might mistakenly identify the sample as the starting material (7-bromoindazole) if they do not look for the weak molecular ion or the m/z 85 peak.
Fragmentation Mechanism & Pathways[1][2][3]
The following diagram illustrates the specific bond cleavages. The lability of the C-N bond connecting the THP ring to the Indazole is the thermodynamic driver for the primary fragmentation.
Figure 1: Fragmentation pathway showing the primary loss of the THP protecting group and subsequent generation of the indazole core ion.
Experimental Protocols
To ensure reproducibility, follow these standardized workflows.
Protocol A: LC-MS/MS Confirmation
Objective: Confirm successful protection of 7-bromoindazole.
Sample Prep: Dissolve 0.1 mg of sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.
Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).
Source Parameters (ESI+):
Capillary Voltage: 3.5 kV
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of THP).
Desolvation Temp: 350°C.
Data Analysis:
Extract Ion Chromatogram (XIC) for m/z 281.0 and 283.0.
Pass Criteria: Presence of doublet peaks (1:1 ratio).
Fail Criteria: Only peaks at 197/199 observed (indicates hydrolysis or high in-source energy).
Protocol B: GC-MS Purity Check
Objective: Check for residual solvents and deprotected impurities.
Sample Prep: 1 mg/mL in Dichloromethane (DCM). Avoid protic solvents like Methanol which can cause trans-acetalization in the injector port.
Inlet: Split 20:1, Temperature 250°C.
Column: Rxi-5ms or equivalent (30m x 0.25mm).
Temp Program: 80°C (1 min) -> 20°C/min -> 300°C.
Data Analysis:
Look for the small molecular ion peak at 280/282.
Note: The base peak will likely be 196/198.
Critical Check: If only 196/198 is seen and retention time matches the starting material exactly, the THP group may have decomposed in the inlet. Lower inlet temp to 200°C to verify.
Troubleshooting & Validation
Observation
Probable Cause
Corrective Action
No Parent Ion (ESI)
Cone voltage too high; In-source fragmentation.
Lower cone voltage to 15-20V. Ensure pH is acidic (Formic acid) to stabilize the amine.
M+H + 16 (m/z 297)
Oxidation or N-oxide formation.
Check for impurities. Common if reaction used oxidants.
Single Peak at m/z 281
Loss of Bromine / Debromination.
If the 1:1 isotope ratio is missing, you have likely debrominated the ring (formed 1-THP-indazole).
Base Peak m/z 85 (EI)
Dominant THP ionization.
Normal for EI. Focus on the high-mass region for the bromine pattern confirmation.
References
Indazole Synthesis & Reactivity
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is pivotal. However, our responsibility extends beyond discovery and...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is pivotal. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. The protocols herein are designed to be self-validating systems, grounded in established safety standards and regulatory requirements, ensuring the protection of our researchers and our shared environment.
Hazard Assessment: The Foundation of Safe Handling
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the selection of appropriate waste streams. 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is classified with several key hazards that must be respected at all times.[1]
Table 1: Hazard Profile of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area.[1][3]
The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5] This is a critical piece of information for disposal, as halogenated waste streams are managed separately and are subject to specific disposal technologies and regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a specific suite of PPE is mandatory when handling 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, including during waste packaging and disposal. The causality is clear: creating barriers between the researcher and the chemical is the most direct way to prevent exposure.
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[9]
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[1][9]
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9]
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]
Waste Segregation: The Cornerstone of Compliant Disposal
The single most important step in chemical waste management is proper segregation at the point of generation.[10] Mixing halogenated and non-halogenated waste streams is a common and costly error, as it often results in the entire volume being treated by the more expensive disposal methods required for halogenated compounds.[8]
The following decision workflow must be followed for all waste generated from protocols involving 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.
Caption: Waste segregation decision workflow for 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol ensures that all regulatory and safety requirements are met consistently.
A. Disposal of Solid Waste
This category includes expired pure compounds, reaction byproducts, and contaminated consumables such as weigh boats, pipette tips, and gloves.
Container Selection: Use a designated, sealable, and chemically compatible container for "Halogenated Solid Waste." The container must be in good condition, free of leaks or external residue.[8][10]
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[10] The full chemical name, "7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole," and the approximate percentage of other components must be listed.[10] Do not use abbreviations or chemical formulas.
Accumulation: Place contaminated solid waste directly into the designated container. The container must be kept closed at all times except when adding waste.
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[10]
Pickup Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[10]
B. Disposal of Liquid Waste
This includes solutions containing the compound, such as mother liquors from crystallization or reaction mixtures.
Container Selection: Use a designated, leak-proof, and screw-capped container for "Halogenated Liquid Waste." The original chemical container is often a suitable choice.[8] Ensure the container material is compatible with all components of the waste solution.
Labeling: As with solid waste, the container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages.[10]
Accumulation: Pour liquid waste carefully into the container, using a funnel to prevent spills on the container's exterior. Do not leave the funnel in the container; the container must be kept tightly closed at all times unless actively adding waste.
Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Pickup Request: Follow your institution's procedure for waste pickup when the container is 90% full.
C. Decontamination of Empty Containers
Empty containers that held 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole must be properly decontaminated before being discarded as regular trash.
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as "Halogenated Liquid Waste," as it is now contaminated with the compound.[8]
Deface Label: Completely deface or remove the original chemical label from the triple-rinsed container.[8]
Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.
Emergency Procedures: Spill Management
In the event of a spill, a quick and correct response is critical to minimizing exposure and environmental contamination.
Minor Spills:
Alert personnel in the immediate area.
Wearing the full complement of PPE, use a dry clean-up procedure. Avoid generating dust.[2]
Use a chemical spill kit with an absorbent appropriate for organic compounds.
Carefully sweep or scoop the absorbed material into a sealable container.
Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."
Dispose of the container and any contaminated PPE via the "Halogenated Solid Waste" stream.[8]
Major Spills:
Evacuate the laboratory immediately.
Alert personnel in adjacent areas and notify your supervisor.
Contact your institution's emergency response or EH&S department. Provide them with the location and the name of the spilled chemical.
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not an afterthought but a fundamental component of scientific integrity.
References
Safety D
7-Bromo-1H-indazole 97 53857-58-2. Sigma-Aldrich.
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Irvine Environmental Health & Safety.
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
SAFETY D
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
SAFETY D
Chemical Waste Management Guide. Boston University Environmental Health & Safety.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.